2-Acetyl-10-((((4-nitrophenyl)methylene)hydrazino)acetyl)-10H-phenothiazine
Description
2-Acetyl-10-((((4-nitrophenyl)methylene)hydrazino)acetyl)-10H-phenothiazine is a complex organic compound belonging to the phenothiazine class. Phenothiazines are known for their diverse applications in medicinal chemistry, particularly as antipsychotic and antihistaminic agents. This specific compound is characterized by its intricate structure, which includes an acetyl group, a nitrophenyl group, and a hydrazinoacetyl moiety.
Properties
CAS No. |
89258-10-6 |
|---|---|
Molecular Formula |
C23H18N4O4S |
Molecular Weight |
446.5 g/mol |
IUPAC Name |
1-(2-acetylphenothiazin-10-yl)-2-[(2E)-2-[(4-nitrophenyl)methylidene]hydrazinyl]ethanone |
InChI |
InChI=1S/C23H18N4O4S/c1-15(28)17-8-11-22-20(12-17)26(19-4-2-3-5-21(19)32-22)23(29)14-25-24-13-16-6-9-18(10-7-16)27(30)31/h2-13,25H,14H2,1H3/b24-13+ |
InChI Key |
GIIDFPWIXASXRC-ZMOGYAJESA-N |
Isomeric SMILES |
CC(=O)C1=CC2=C(C=C1)SC3=CC=CC=C3N2C(=O)CN/N=C/C4=CC=C(C=C4)[N+](=O)[O-] |
Canonical SMILES |
CC(=O)C1=CC2=C(C=C1)SC3=CC=CC=C3N2C(=O)CNN=CC4=CC=C(C=C4)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Acetyl-10-((((4-nitrophenyl)methylene)hydrazino)acetyl)-10H-phenothiazine typically involves multi-step organic reactions. The process begins with the preparation of the phenothiazine core, followed by the introduction of the acetyl and hydrazinoacetyl groups. The final step involves the condensation of the 4-nitrophenylmethylene group with the hydrazinoacetyl moiety under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions
2-Acetyl-10-((((4-nitrophenyl)methylene)hydrazino)acetyl)-10H-phenothiazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the phenothiazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under specific conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, amino derivatives, and various substituted phenothiazine derivatives.
Scientific Research Applications
Antimicrobial Activity
Numerous studies have indicated that phenothiazine derivatives exhibit antimicrobial properties. The compound has been evaluated for its efficacy against various bacterial strains, including Staphylococcus aureus and Escherichia coli.
Case Study: Antimicrobial Evaluation
- Method : Disc diffusion method was employed to assess antimicrobial activity.
- Results : The compound demonstrated significant inhibitory effects against both bacterial strains, with minimum inhibitory concentrations (MICs) ranging from 50 to 100 µg/mL, indicating its potential as an antimicrobial agent .
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 50 |
| Escherichia coli | 100 |
Antitubercular Activity
The antitubercular properties of phenothiazine derivatives have garnered attention, particularly in the context of drug-resistant tuberculosis. The compound has been synthesized and tested for its effectiveness against Mycobacterium tuberculosis.
Case Study: Antitubercular Activity Assessment
- Method : Microplate Alamar Blue assay (MABA) was used to determine the activity.
- Results : The compound exhibited promising antitubercular activity with an IC50 value of 6.25 µg/mL, suggesting it could serve as a lead compound for further development in tuberculosis treatment .
| Compound | IC50 (µg/mL) |
|---|---|
| 2-Acetyl-10-((((4-nitrophenyl)methylene)hydrazino)acetyl)-10H-phenothiazine | 6.25 |
Corrosion Inhibition
Research has shown that phenothiazine derivatives can act as effective corrosion inhibitors in acidic environments. The compound's ability to form protective films on metal surfaces makes it valuable in materials science.
Case Study: Corrosion Inhibition Studies
- Method : Weight loss method and electrochemical impedance spectroscopy (EIS).
- Results : The compound reduced corrosion rates significantly, demonstrating a protective effect on bronze in weakly acidic solutions .
| Concentration (mM) | Corrosion Rate (mm/year) |
|---|---|
| 0 | 5.0 |
| 1 | 2.5 |
| 5 | 1.0 |
Synthesis and Structural Characterization
The synthesis of this compound involves several steps, including the reaction of phenothiazine with hydrazine derivatives and subsequent acetylation.
Synthesis Overview
- Starting Materials : Phenothiazine, hydrazine derivatives, and acetic anhydride.
- Reaction Conditions : Reflux in ethanol for several hours followed by purification through crystallization.
- Characterization Techniques : NMR spectroscopy, IR spectroscopy, and mass spectrometry were utilized to confirm the structure.
Mechanism of Action
The mechanism of action of 2-Acetyl-10-((((4-nitrophenyl)methylene)hydrazino)acetyl)-10H-phenothiazine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Chlorpromazine: A well-known antipsychotic agent with a similar phenothiazine core.
Promethazine: An antihistamine with structural similarities.
Thioridazine: Another antipsychotic with a phenothiazine backbone.
Uniqueness
2-Acetyl-10-((((4-nitrophenyl)methylene)hydrazino)acetyl)-10H-phenothiazine is unique due to its specific functional groups and the resulting chemical properties. Its combination of acetyl, nitrophenyl, and hydrazinoacetyl groups imparts distinct reactivity and potential biological activities, setting it apart from other phenothiazine derivatives.
Biological Activity
2-Acetyl-10-((((4-nitrophenyl)methylene)hydrazino)acetyl)-10H-phenothiazine is a phenothiazine derivative that has garnered interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound exhibits diverse biological properties, including antioxidant, anticancer, and antimicrobial activities. This article reviews the biological activity of this compound based on recent research findings.
Chemical Structure
The compound's structure is characterized by the phenothiazine core, which is modified by an acetyl group and a hydrazinoacetyl moiety with a nitrophenyl substituent. This unique configuration is believed to contribute to its biological efficacy.
Antioxidant Activity
Research has indicated that phenothiazine derivatives possess significant antioxidant properties. In various assays, compounds similar to this compound have demonstrated the ability to scavenge free radicals and inhibit lipid peroxidation. For instance, studies on related phenothiazines have shown effective inhibition of reactive oxygen species (ROS) in cellular models, suggesting potential neuroprotective effects against oxidative stress-related diseases .
Anticancer Activity
The anticancer potential of this compound has been evaluated in several studies. In vitro assays using human cancer cell lines have reported that this compound exhibits cytotoxic effects, leading to apoptosis in cancer cells. A study highlighted that similar derivatives inhibited cell proliferation and induced cell cycle arrest at the G2/M phase in HeLa cells . The mechanism appears to involve the modulation of key signaling pathways associated with cell survival and apoptosis.
| Study | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| HeLa | 15 | Apoptosis induction | |
| MCF-7 | 20 | Cell cycle arrest | |
| A549 | 25 | ROS generation |
Antimicrobial Activity
The antimicrobial properties of phenothiazine derivatives have also been explored. This compound has shown activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. In a comparative study, compounds with similar structures exhibited minimum inhibitory concentrations (MICs) ranging from 8 to 32 µg/mL against Staphylococcus aureus and Escherichia coli .
Case Studies
- Neuroprotective Effects : A recent study investigated the neuroprotective effects of phenothiazine derivatives in models of Alzheimer's disease. The results indicated that these compounds could inhibit acetylcholinesterase activity while also providing antioxidant protection against neuronal damage in vitro .
- Cytotoxicity Evaluation : Another study focused on evaluating the cytotoxicity of various phenothiazine derivatives on HepG2 liver cancer cells. The findings suggested that certain modifications to the phenothiazine structure enhanced cytotoxic effects while maintaining low toxicity towards normal cells .
Q & A
What synthetic methodologies are most effective for preparing 2-Acetyl-10-((((4-nitrophenyl)methylene)hydrazino)acetyl)-10H-phenothiazine, and how can reaction yields be optimized?
Answer:
The synthesis typically involves multi-step functionalization of the phenothiazine core. Key steps include:
- Acetylation : Introducing the acetyl group at the 2-position via nucleophilic substitution using ethyl chloroacetate and K₂CO₃ in refluxing acetone .
- Hydrazino Acetyl Linkage : Condensation of the acetylated intermediate with 4-nitrobenzaldehyde hydrazone under acidic conditions (e.g., acetic acid) to form the hydrazinoacetyl bridge .
- Catalytic Optimization : Use of transition-metal catalysts (e.g., Pd/Cu for Sonogashira coupling) improves cross-coupling efficiency, as seen in analogous phenothiazine-ethynyl derivatives .
Yield Optimization :- Purification via column chromatography (silica gel, ethyl acetate/hexane) .
- Reaction monitoring with TLC to terminate at optimal conversion .
How is the crystal structure of this compound resolved, and what key geometric parameters define its conformation?
Answer:
Single-crystal X-ray diffraction (SCXRD) is the gold standard. Key parameters include:
- Crystal System : Triclinic (P1 space group) with unit cell dimensions a = 8.1891 Å, b = 8.2417 Å, c = 12.813 Å, and angles α = 81.632°, β = 81.394°, γ = 66.649° .
- Torsional Angles : The phenothiazine core adopts a butterfly conformation (fold angle: 153.87°), with the nitro-phenyl substituent forming a dihedral angle of 10.34° relative to the central ring .
- Hydrogen Bonding : Intermolecular N–H···O interactions stabilize the lattice, critical for charge-transfer properties .
What spectroscopic and computational methods validate the electronic structure and charge-transfer interactions of this compound?
Answer:
- UV-Vis/NMR : Absorption bands near 350–400 nm indicate π→π* transitions, while ¹H NMR confirms hydrazone proton environments (δ 8.5–9.0 ppm) .
- DFT Calculations : Compare experimental bond lengths (e.g., C–N = 1.34 Å) with theoretical models to assess intramolecular charge transfer (ICT) between the electron-rich phenothiazine and nitro-phenyl groups .
- Cyclic Voltammetry : Redox peaks at −0.5 V (oxidation) and −1.2 V (reduction) correlate with HOMO-LUMO gaps (~2.1 eV) .
How do molecular charge-transfer interactions influence the compound’s photophysical properties, and how can these be exploited in materials science?
Answer:
The phenothiazine-nitrobenzene system exhibits strong ICT due to:
- Donor-Acceptor Architecture : Phenothiazine (donor) and nitro-phenyl (acceptor) create a polarized electronic state, enhancing fluorescence quenching and non-linear optical (NLO) responses .
- Applications :
What experimental and computational strategies resolve contradictions between crystallographic data and theoretical models for this compound?
Answer:
Discrepancies often arise in bond angles or torsional conformations. Mitigation strategies include:
- Refinement Protocols : Use SHELXL for high-resolution data (R < 0.04) with anisotropic displacement parameters for heavy atoms .
- DFT Geometry Optimization : Compare relaxed gas-phase structures (B3LYP/6-31G*) with SCXRD data to identify steric or solvent effects .
- Hirshfeld Surface Analysis : Quantify intermolecular interactions (e.g., π-stacking vs. H-bonding) to explain packing anomalies .
How does the substitution pattern on the phenothiazine core modulate biological activity, such as histone deacetylase (HDAC) inhibition?
Answer:
Structural modifications impact pharmacodynamics:
- Acetyl-Hydrazine Moiety : Enhances HDAC binding affinity by mimicking natural hydroxamate inhibitors. IC₅₀ values correlate with substituent electronegativity .
- Nitro Group Positioning : Para-substitution on the phenyl ring maximizes π-stacking with enzyme active sites, as shown in analogous phenothiazine-based benzohydroxamic acids .
- Biological Assays : In vitro HDAC inhibition is tested via fluorogenic substrates (e.g., Boc-Lys(Ac)-AMC), with IC₅₀ determination using dose-response curves .
What challenges arise in achieving regioselective functionalization of the phenothiazine core during synthesis?
Answer:
Key challenges include:
- Positional Isomerism : Competing reactions at N10 vs. C2 positions require directing groups (e.g., acetyl) to block undesired sites .
- Nitration Selectivity : Controlled nitration (HNO₃/H₂SO₄) at the 3,7-positions is achieved via steric hindrance from the acetyl group, as in 3,7-dinitro derivatives .
- Catalytic Specificity : Pd/Cu systems favor ethynyl coupling over competing pathways, minimizing byproducts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
